STAT3 DNA-Binding Inhibition: (R)-Azetidine-2-Carboxamide Outperforms Proline, Pipecolamide, and Glycine-Based Analogues
In a direct head-to-head comparison using an electrophoretic mobility shift assay (EMSA) for STAT3 DNA-binding activity, the (R)-azetidine-2-carboxamide analogue 5a exhibited an IC₅₀ of 0.52 µM, representing over a 4-fold improvement over the corresponding proline-based inhibitor 3 (IC₅₀ = 2.4 µM) and more than a log-order improvement over the glycine-based analogue BP-1-102. The 6-membered pipecolamide analogue 4 showed reduced potency (IC₅₀ = 5.4 µM), confirming that the 4-membered azetidine ring is the optimal ring size for this pharmacophore [1].
| Evidence Dimension | STAT3 DNA-binding inhibitory potency (EMSA IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.52 µM (compound 5a, (R)-azetidine-2-carboxamide scaffold) |
| Comparator Or Baseline | Proline-based inhibitor 3: IC₅₀ = 2.4 µM; Pipecolamide analogue 4: IC₅₀ = 5.4 µM; Glycine-based BP-1-102: >5 µM |
| Quantified Difference | 4.6-fold more potent than proline analogue 3; >10-fold more potent than pipecolamide analogue 4; >1 log-order improvement over BP-1-102 |
| Conditions | Cell-free in vitro EMSA using nuclear extracts, STAT3 DNA-binding activity quantified by ImageJ |
Why This Matters
For procurement in STAT3-targeted drug discovery, the (R)-azetidine-2-carboxamide scaffold provides the only ring-size that achieves sub-micromolar direct STAT3 DNA-binding inhibition—proline and pipecolamide analogues fail to reach this threshold.
- [1] Pallavi R. Devkota et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J. Med. Chem. 2021, 64(1), 695–710. DOI: 10.1021/acs.jmedchem.0c01705. (Data: Figure 1A and Supporting Information Figure S3). View Source
